4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide
Overview
Description
The compound “4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperidine ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The thiazole ring and the piperidine ring are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used . The presence of the thiazole ring, the piperidine ring, and the amide group could potentially allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution could all influence its properties .Scientific Research Applications
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : A series of novel compounds were synthesized, which exhibited significant antibacterial and antifungal activity .
- Method : The compounds were synthesized by the reductive amination of a chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
- Results : The compounds exhibited significant antibacterial and antifungal activity. The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase protein organisms .
Structural Analysis
- Field : Crystallography
- Application : The crystal structures and Hirshfeld surface analyses of three Schiff bases, derived from arylsulfonohydrazides and 4-(piperidin-4-yl)benzaldehyde have been analysed .
- Method : The crystal structures were analysed to investigate the effect of substituents on the structural parameters .
- Results : All three structures crystallize in monoclinic crystal systems, in the space groups P21/c for two of them, and C2/c for the third .
Future Directions
properties
IUPAC Name |
4-methyl-N-piperidin-4-yl-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-9(15-6-12-7)10(14)13-8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJRPCAXGQMXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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